5-Fluoro-2-(methylthio)pyrimidin-4-amine
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Overview
Description
5-Fluoro-2-(methylthio)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C5H6FN3S and a molecular weight of 159.18 g/mol It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluorouracil with methylthiol in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 5-Fluoro-2-(methylthio)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrimidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated pyrimidines, modified pyrimidine rings.
Substitution: Amino-substituted pyrimidines, thiol-substituted pyrimidines.
Scientific Research Applications
5-Fluoro-2-(methylthio)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential anticancer and antiviral properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(methylthio)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or nucleic acids. The fluorine atom and methylthio group can enhance binding affinity and specificity to these targets. For example, the compound may inhibit the activity of enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-4-methylpyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Fluoro-2-methoxypyrimidin-4-amine: Similar structure but with a methoxy group instead of a methylthio group.
Uniqueness
5-Fluoro-2-(methylthio)pyrimidin-4-amine is unique due to the presence of both a fluorine atom and a methylthio group on the pyrimidine ring. This combination of substituents can confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H6FN3S |
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Molecular Weight |
159.19 g/mol |
IUPAC Name |
5-fluoro-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C5H6FN3S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) |
InChI Key |
ZUSYTELDTZZXSE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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